![molecular formula C13H18N6O2 B2558418 1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898443-14-6](/img/structure/B2558418.png)
1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazines, which are nitrogen-containing heterocycles, are a class of compounds that the molecule belongs to . They exist in three isomeric forms, with 1,3,5-triazines being common . The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .
Synthesis Analysis
The synthesis of triazines can be achieved by the trimerization of nitrile and cyanide compounds . More specialized methods are known for the synthesis of the 1,2,3- and 1,2,4-triazines . The 1,2,4-isomer can be prepared from the condensation of 1,2-dicarbonyl compounds with amidrazones .
Molecular Structure Analysis
The molecular structure of triazines is characterized by a planar six-membered benzene-like ring with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .
Chemical Reactions Analysis
Although triazines are aromatic compounds, their resonance energy is much lower than in benzene . Electrophilic aromatic substitution is difficult but nucleophilic aromatic substitution is easier than typical chlorinated benzenes . 2,4,6-Trichloro-1,3,5-triazine is easily hydrolyzed to cyanuric acid by heating with water .
科学的研究の応用
Syntheses and Biological Activities
Antitumor Activity : Novel heterocycles related to the chemical structure of interest have been synthesized and examined for their biological activities. Some of these compounds have shown activity against leukemia and have been explored for their vascular relaxing effects, although potent activity was not observed in the latter case (Ueda et al., 1987).
Antiviral and Anti-HIV Activities : Another area of research has involved the synthesis of nucleoside and nucleotide analogues, including the design of compounds with moderate activity against viruses such as rhinovirus and parainfluenza at non-toxic dosage levels (Kim et al., 1978). Additionally, compounds have been synthesized with the intent of establishing new candidates with antineoplastic and antimicrobial activities. Some of these compounds exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer, as well as moderate anti-HIV-1 activity (Ashour et al., 2012).
Antimicrobial Activity : Research has also focused on creating heterocycles through interactions with various reagents, leading to triazine derivatives with potential as anti-tumor agents. Some newly synthesized compounds showed activity against human breast and liver carcinoma cell lines (Badrey & Gomha, 2012).
Chemical Synthesis and Properties
Chemical Synthesis : The synthesis of derivatives and analogs of the compound of interest involves various chemical reactions, leading to the creation of novel compounds with potential for further biological application. This includes the development of methods for synthesizing [1,2,4]triazino[3,2-f]purines and related compounds, demonstrating the versatility of these chemical frameworks in generating biologically active molecules (Ueda et al., 1988).
Crystal Structure and Interaction Studies : Studies on the crystal structure of divalent metal aquacomplexes with derivatives of the compound of interest reveal insights into the second coordination sphere interactions. These findings contribute to understanding the structural basis of the compound's interactions and potential reactivity (Maldonado et al., 2009).
特性
IUPAC Name |
1,7-diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-5-17-11(20)9-10(16(4)13(17)21)14-12-18(9)7-8(3)15-19(12)6-2/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFDJBHRVNKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(=NN3CC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one hydrochloride](/img/structure/B2558337.png)
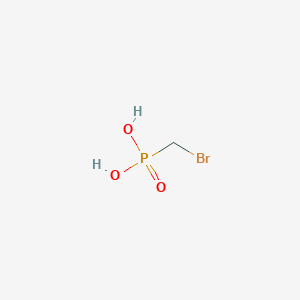
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2558340.png)
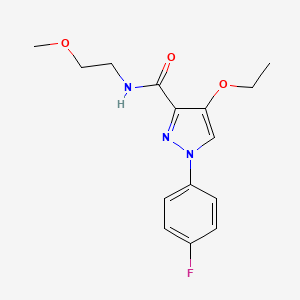
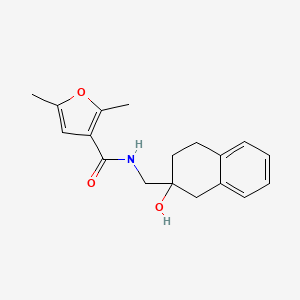


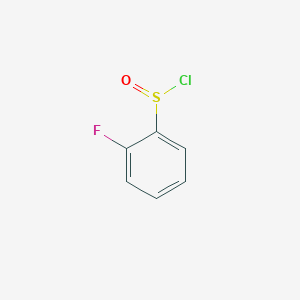
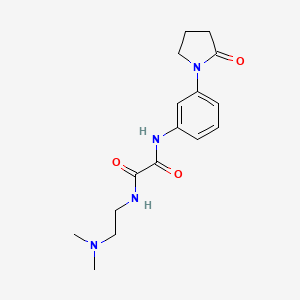
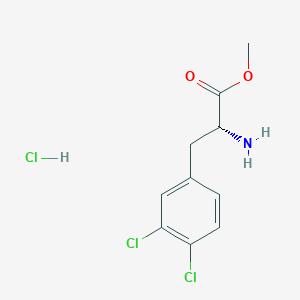
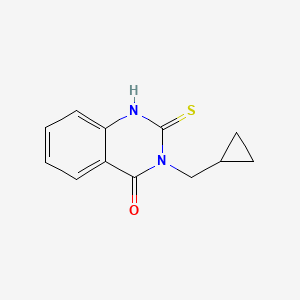
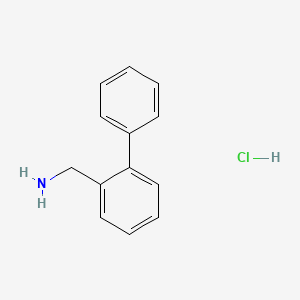

![N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2558356.png)